molecular formula C18H16ClN5O2 B2411805 3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-11-0

3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2411805
M. Wt: 369.81
InChI Key: KTFAGIOWQHPAPY-UHFFFAOYSA-N
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Description

The compound “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It belongs to the class of compounds known as imidazopurines, which are purines in which the purine ring system is fused to an imidazole ring .


Molecular Structure Analysis

The molecular formula of this compound is C17H16ClN5O2, and its average mass is 357.794 Da . It contains a purine ring fused to an imidazole ring, with various substituents attached to the rings .


Chemical Reactions Analysis

As an organic compound, “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo a variety of chemical reactions. The presence of the allyl group suggests that it could participate in reactions typical of alkenes, such as addition and oxidation reactions. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, these properties could be predicted using computational methods, but without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. These derivatives exhibited notable anxiolytic and antidepressant activities in preclinical studies, indicating their potential for further research as new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study found that compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds. Additionally, docking studies highlighted the importance of a substituent at the 7-position of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Biological Evaluation of Fluorinated Derivatives

A series of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The results suggested that these fluorinated derivatives are significant for developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Receptor Affinity and Phosphodiesterases Activity

A series of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized. These were evaluated for their activity on serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, as well as for their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This research helped determine the structural features responsible for receptor and enzyme activity, providing a foundation for future modifications and mechanistic studies (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonists

A study focused on synthesizing and evaluating new 1-benzyl-3-propyl-1H,6H-pyrrolo[2,1-f]purine-2,4-diones and 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptors antagonists. This research provides insights into the design of compounds with antagonist activity toward specific adenosine receptor subtypes (Baraldi et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activities. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of "3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" .

Future Directions

Given the pharmacological potential of imidazopurine derivatives, “3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and evaluating its biological activities .

properties

IUPAC Name

6-(4-chlorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFAGIOWQHPAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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